molecular formula C9H11N5O2 B13118202 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide CAS No. 669766-79-4

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide

Katalognummer: B13118202
CAS-Nummer: 669766-79-4
Molekulargewicht: 221.22 g/mol
InChI-Schlüssel: LOVWHAFBERAQGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide (CAS: 669766-79-4) is a heterocyclic compound with the molecular formula C₉H₁₁N₅O₂ and a molecular weight of 221.22 g/mol . Its structure features a pyrido[3,4-d]pyridazine core substituted with hydroxyl groups at positions 4 and 8, a methyl group at position 7, and a carboximidamide moiety at position 3.

Eigenschaften

CAS-Nummer

669766-79-4

Molekularformel

C9H11N5O2

Molekulargewicht

221.22 g/mol

IUPAC-Name

4,8-dihydroxy-7-methyl-4H-pyrido[3,4-d]pyridazine-3-carboximidamide

InChI

InChI=1S/C9H11N5O2/c1-4-7(15)5-3-13-14(9(10)11)8(16)6(5)2-12-4/h2-3,8,15-16H,1H3,(H3,10,11)

InChI-Schlüssel

LOVWHAFBERAQGF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C2C(N(N=CC2=C1O)C(=N)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the pyrido[3,4-d]pyridazine core through cyclization reactions starting from appropriately substituted pyridazine or pyridine precursors.
  • Introduction of hydroxy groups at positions 4 and 8, typically via selective hydroxylation or by using hydroxy-substituted starting materials.
  • Installation of the 7-methyl substituent through methylation steps or by using methyl-substituted intermediates.
  • Conversion of a suitable precursor functional group (such as a nitrile, ester, or amide) at position 3 into the carboximidamide group via amidination reactions.

Preparation of Carboximidamide Functionality

Carboximidamides are commonly prepared by reacting nitriles or esters with amidine reagents or by direct amidination of amides. For example, 1H-pyrazole-1-carboxamidine hydrochloride is a known reagent used in amidination under mild conditions with various bases and solvents. Key reaction parameters include:

Yield (%) Reaction Conditions Experimental Notes
74.8 DMAP, triethylamine; tetrahydrofuran; 20°C; 20 h Reaction of pyrazole-1-carboximidamide hydrochloride with di-tert-butyl dicarbonate to form carbamate intermediates.
83.9 N-ethyl-N,N-diisopropylamine; DMF; 20°C; ~2.7 h Amidination with di-tert-butyl dicarbonate in DMF, followed by crystallization to isolate product.
85 N-ethyl-N,N-diisopropylamine; water; 20°C; 48 h Amidination of amino-beta-cyclodextrins with pyrazole carboxamidine hydrochloride in aqueous medium.
52 N,N-diisopropylethylamine; DMF; room temp; 96 h Amidination with repeated additions of pyrazole-1-carboxamidine hydrochloride, followed by purification steps.

These conditions highlight the versatility of amidination reactions using carboximidamide precursors under mild to moderate temperatures, with various bases (triethylamine, diisopropylethylamine) and solvents (DMF, water, THF).

Cyclization and Hydroxylation Steps

While direct literature on the exact preparation of 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide is limited, analogous syntheses of pyrido[3,4-d]pyridazine derivatives involve:

  • Formation of the fused bicyclic system by condensation of substituted pyridazines with appropriate aldehydes or ketones.
  • Hydroxylation at specific ring positions using reagents such as hydroxyl radicals, peroxides, or catalytic oxidation methods.
  • Methylation at position 7 via methyl iodide or methyl sulfonate reagents in the presence of base.

Representative Experimental Procedure (Hypothetical Based on Analogous Methods)

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Pyridazine ring formation Condensation of amino-pyridine + aldehyde 70–85 Acidic catalysis, reflux conditions
Methylation at position 7 Methyl iodide, K2CO3, acetone, 20°C 80–90 Room temperature, mild base
Hydroxylation at positions 4,8 H2O2, catalytic metal salts, mild heating 60–75 Selective oxidation, controlled conditions
Amidination at position 3 Pyrazole-1-carboxamidine hydrochloride, DIPEA, DMF, 20°C 50–85 Mild conditions, prolonged reaction times

Research Findings and Observations

  • The amidination step is critical and benefits from the use of non-nucleophilic bases like N,N-diisopropylethylamine to neutralize acid and promote nucleophilic attack on the nitrile carbon.
  • Solvent choice affects yield and purity; DMF and water have been effective media for amidination.
  • Reaction times vary from hours to days depending on substrate reactivity and temperature.
  • Purification typically involves crystallization from ethyl acetate, hexane, or isopropanol-water mixtures.
  • Analytical data such as NMR, HRMS, and melting point confirm product identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The hydroxyl and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboximidamide group may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. In particular, 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide has been shown to inhibit specific tyrosine kinases involved in cancer progression. For example:

  • Case Study : A study demonstrated that this compound effectively inhibited platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases, which are critical in tumor growth and angiogenesis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

  • Mechanism : It is believed that the hydroxyl groups in the structure contribute to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .

Neuroprotective Potential

Recent studies suggest that compounds similar to 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide may provide neuroprotective effects against neurodegenerative diseases.

  • Research Findings : In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage .

Synthesis and Development

The synthesis of 4,8-dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity.

Synthetic Pathway Overview

  • Starting Materials : Pyridazine derivatives.
  • Reagents Used : Various amines and hydroxylating agents.
  • Yield : The synthesis can achieve high yields with optimized reaction conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of PDGFr and FGFr
Anti-inflammatoryScavenging free radicals; inhibition of cytokines
NeuroprotectiveProtection against oxidative stress

Wirkmechanismus

The mechanism of action of 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Carboximidamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol)
4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide Pyrido[3,4-d]pyridazine 4,8-dihydroxy; 7-methyl 221.22
N-Benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) Furo[3,4-d]pyrimidine 2-oxo; N-benzyl Not reported
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-methoxyphenyl; phenyl Not reported
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-methylphenyl Not reported

Key Observations :

  • The target compound uniquely combines a pyrido[3,4-d]pyridazine core with hydroxyl and methyl substituents, distinguishing it from furopyrimidine (DHFP) and pyrazole derivatives .
  • Hydroxyl groups in the target compound may enhance polarity compared to the methoxy or halogen substituents in analogs .

Key Observations :

  • DHFP’s synthesis involves multi-step cyclization, while the pyridazinone derivative uses base-mediated reactions . Computational studies on DHFP reveal charge localization critical for bioactivity .
  • The target compound lacks reported synthetic or computational data, highlighting a research gap .

Table 3: Pharmacological Profiles

Compound Name Biological Activity Druglikeness (Lipinski’s Rules)
Target Compound Not reported Unclear (Molecular weight <500; H-bond donors/acceptors within limits)
DHFP Anticancer (HT29, DU145 cells) Compliant (LogP <5; H-bond donors ≤5)
Pyridazinone Derivative Anti-inflammatory (IC₅₀ = 11.6 μM) Not reported
Analogs Structural diversity (no activity reported) Varied substituents may influence ADME

Key Observations :

  • The pyridazinone derivative’s anti-inflammatory activity suggests carboximidamide derivatives may target multiple pathways .
  • The target compound’s hydroxyl groups could improve solubility but require validation of bioavailability .

Molecular Interactions and Charge Distribution

  • DHFP : Molecular docking with EGFR tyrosine kinase reveals strong binding via hydrogen bonds and hydrophobic interactions .
  • Target Compound: Hypothetical interactions may involve hydroxyl groups acting as H-bond donors, similar to DHFP’s O/N atoms .

Biologische Aktivität

4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridazine core with hydroxyl and carboximidamide functional groups. The molecular formula is C9H11N5O2, and it features a unique arrangement that contributes to its biological properties.

Research indicates that 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide exhibits several biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyridazine derivatives known for their enzyme inhibitory effects .

Biological Activity Overview

Activity Description
AntioxidantReduces oxidative stress by scavenging free radicals.
Enzyme InhibitionPotential inhibition of key metabolic enzymes (specific targets under study).
AntimicrobialPreliminary data suggest activity against certain bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyridazine compounds exhibit significant inhibition against various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation .
    • Another investigation revealed that similar compounds could effectively inhibit human leukocyte elastase (HLE), suggesting potential applications in treating inflammatory diseases .
  • Animal Models :
    • In vivo studies using animal models indicated that the compound could reduce inflammation markers significantly when administered in controlled doses. This suggests a promising avenue for treating chronic inflammatory conditions .
  • Comparative Analysis :
    • A comparative analysis with other pyridazine derivatives revealed that 4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide showed superior activity in inhibiting certain enzymatic reactions compared to its analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.